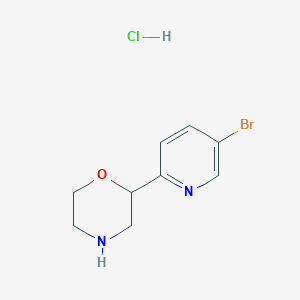
2-(5-Bromopyridin-2-yl)morpholine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-2-yl)morpholine hydrochloride is an organic compound with the molecular formula C9H11BrN2O·HCl. It is a white crystalline solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes a bromopyridine moiety attached to a morpholine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)morpholine hydrochloride typically involves the reaction of 5-bromopyridine with morpholine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 5-bromopyridine is reacted with morpholine in the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2-(5-Bromopyridin-2-yl)morpholine hydrochloride may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
科学的研究の応用
2-(5-Bromopyridin-2-yl)morpholine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-Bromopyridin-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
4-(5-Bromopyridin-2-yl)morpholine: Similar structure but lacks the hydrochloride salt form.
5-Bromopyridine: Contains the bromopyridine moiety but lacks the morpholine ring.
2-(5-Bromopyridin-2-yl)ethanol: Contains the bromopyridine moiety but has an ethanol group instead of the morpholine ring.
Uniqueness
2-(5-Bromopyridin-2-yl)morpholine hydrochloride is unique due to its combination of the bromopyridine moiety and the morpholine ring, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
特性
分子式 |
C9H12BrClN2O |
|---|---|
分子量 |
279.56 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-7-1-2-8(12-5-7)9-6-11-3-4-13-9;/h1-2,5,9,11H,3-4,6H2;1H |
InChIキー |
ZQJWQFZAVQKPHI-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C2=NC=C(C=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


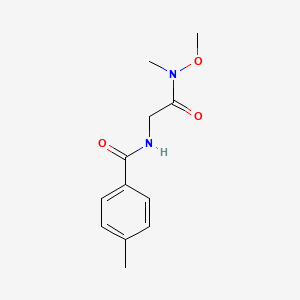
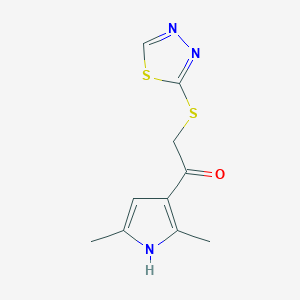
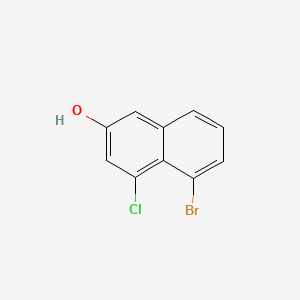
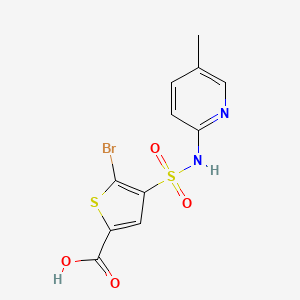

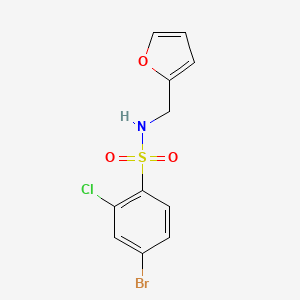
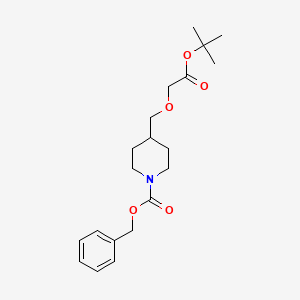
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
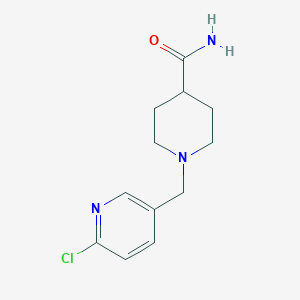
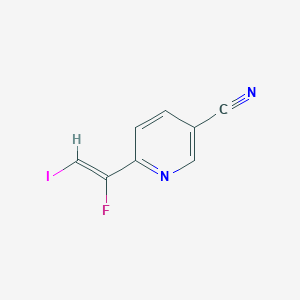

![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
